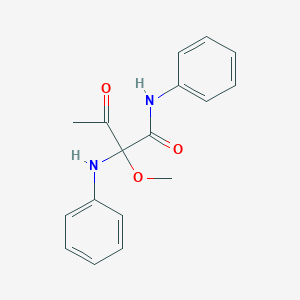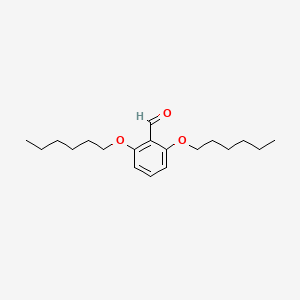
2,6-Bis(hexyloxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(hexyloxy)benzaldehído es un compuesto orgánico caracterizado por la presencia de dos grupos hexyloxy unidos al anillo de benceno en las posiciones 2 y 6, y un grupo aldehído en la posición 1.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2,6-Bis(hexyloxy)benzaldehído típicamente implica la alquilación de 2,6-dihidroxi-benzaldehído con bromuro de hexilo en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo en un disolvente adecuado como la dimetilformamida bajo condiciones de reflujo. La reacción se puede resumir de la siguiente manera: [ \text{2,6-Dihidroxi-benzaldehído} + 2 \text{Bromuro de Hexilo} \rightarrow \text{2,6-Bis(hexyloxy)benzaldehído} ]
Métodos de Producción Industrial: Los métodos de producción industrial para 2,6-Bis(hexyloxy)benzaldehído pueden implicar rutas sintéticas similares pero a mayor escala, utilizando reactores de flujo continuo para garantizar una mezcla eficiente y transferencia de calor. El uso de sistemas automatizados para la adición de reactivos y el aislamiento del producto puede mejorar el rendimiento y la pureza general del compuesto.
Tipos de Reacciones:
Oxidación: El grupo aldehído en 2,6-Bis(hexyloxy)benzaldehído puede sufrir oxidación para formar el ácido carboxílico correspondiente.
Reducción: El grupo aldehído se puede reducir al alcohol correspondiente utilizando agentes reductores como el borohidruro de sodio.
Sustitución: Los grupos hexyloxy pueden participar en reacciones de sustitución nucleofílica, donde pueden ser reemplazados por otros nucleófilos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El borohidruro de sodio o el hidruro de litio y aluminio son agentes reductores comúnmente utilizados.
Sustitución: Los nucleófilos como aminas o tioles se pueden utilizar en condiciones básicas para reemplazar los grupos hexyloxy.
Productos Principales:
Oxidación: Ácido 2,6-Bis(hexyloxy)benzoico
Reducción: Alcohol 2,6-Bis(hexyloxy)bencílico
Sustitución: Diversos benzaldehídos sustituidos dependiendo del nucleófilo utilizado
Aplicaciones Científicas De Investigación
2,6-Bis(hexyloxy)benzaldehído tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en el estudio de reacciones catalizadas por enzimas que involucran aldehídos.
Industria: Utilizado en la producción de productos químicos y materiales especiales, incluidos polímeros y resinas.
Mecanismo De Acción
El mecanismo de acción de 2,6-Bis(hexyloxy)benzaldehído implica principalmente su reactividad como aldehído. El grupo aldehído puede formar bases de Schiff con aminas, que son intermediarios importantes en muchos procesos bioquímicos. Los grupos hexyloxy pueden influir en la solubilidad y reactividad del compuesto, convirtiéndolo en un bloque de construcción versátil en la síntesis orgánica.
Compuestos Similares:
2,6-Dimetoxi-benzaldehído: Estructura similar pero con grupos metoxi en lugar de grupos hexyloxy.
2,6-Dietoxi-benzaldehído: Grupos etoxi en lugar de grupos hexyloxy.
2,6-Dipropoxi-benzaldehído: Grupos propoxi en lugar de grupos hexyloxy.
Singularidad: 2,6-Bis(hexyloxy)benzaldehído es único debido a las cadenas hexyloxy más largas, que pueden conferir diferentes propiedades físicas y químicas en comparación con sus análogos de cadena más corta. Estas propiedades pueden ser ventajosas en aplicaciones específicas donde se desea una mayor hidrofobicidad o una reactividad modificada.
Comparación Con Compuestos Similares
2,6-Dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of hexyloxy groups.
2,6-Diethoxybenzaldehyde: Ethoxy groups instead of hexyloxy groups.
2,6-Dipropoxybenzaldehyde: Propoxy groups instead of hexyloxy groups.
Uniqueness: 2,6-Bis(hexyloxy)benzaldehyde is unique due to the longer hexyloxy chains, which can impart different physical and chemical properties compared to its shorter-chain analogs. These properties can be advantageous in specific applications where increased hydrophobicity or altered reactivity is desired.
Propiedades
Número CAS |
815601-38-8 |
|---|---|
Fórmula molecular |
C19H30O3 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
2,6-dihexoxybenzaldehyde |
InChI |
InChI=1S/C19H30O3/c1-3-5-7-9-14-21-18-12-11-13-19(17(18)16-20)22-15-10-8-6-4-2/h11-13,16H,3-10,14-15H2,1-2H3 |
Clave InChI |
LCIFEAJKSONPCA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=C(C(=CC=C1)OCCCCCC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



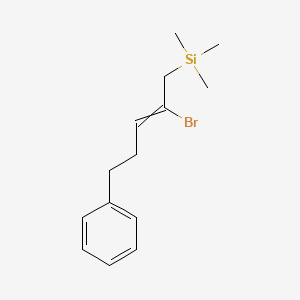
![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoyl chloride](/img/structure/B12525407.png)

![(2,5-Dichlorophenyl)(4-{[4-(phenylsulfanyl)phenyl]sulfanyl}phenyl)methanone](/img/structure/B12525423.png)
![4-[(4-Chlorohex-3-en-3-yl)sulfanyl]morpholine](/img/structure/B12525431.png)

![1-(3-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12525440.png)

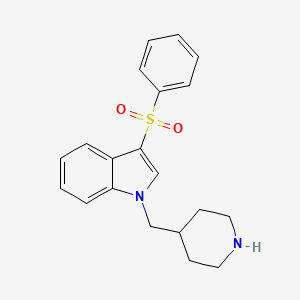
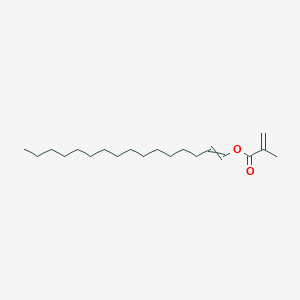
![1,1'-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene](/img/structure/B12525461.png)
![3-methylbicyclo[4.1.0]heptane-7-carboxylic Acid](/img/structure/B12525467.png)
